molecular formula C25H25N3O4S B11637798 Prop-2-en-1-yl 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11637798
M. Wt: 463.6 g/mol
InChI Key: JABBUMJUGLLQLE-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of PROP-2-EN-1-YL 5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the dihydropyridine ring, followed by the introduction of the furan ring and other functional groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate specific reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROP-2-EN-1-YL 5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds include those with a dihydropyridine ring or a furan ring, such as:

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O4S/c1-5-10-32-25(30)22-17(4)27-24(18(13-26)23(22)20-7-6-11-31-20)33-14-21(29)28-19-9-8-15(2)12-16(19)3/h5-9,11-12,23,27H,1,10,14H2,2-4H3,(H,28,29)

InChI Key

JABBUMJUGLLQLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CO3)C#N)C

Origin of Product

United States

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